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Compound of Interest

Compound Name:
2,6-Difluoro-3-

(methoxymethoxy)pyridine

Cat. No.: B13591200

Get Quote

Executive Summary & Strategic Value
2,6-Difluoro-3-(methoxymethoxy)pyridine is a specialized electrophilic scaffold designed to

solve the "regioselectivity problem" in pyridine chemistry.

In drug discovery, synthesizing pyridines with distinct substituents at the 2, 3, 4, and 6 positions

is notoriously difficult due to competing reactivity. DFMMP solves this by offering three distinct,

orthogonal reactive handles:

C3-OMOM (Methoxymethoxy): A masked hydroxyl group that serves as a powerful Directed

Metalation Group (DMG).

C4-H: A site activated for Directed Ortho Metalation (DoM), allowing carbon-carbon bond

formation at the sterically crowded 4-position.

C2-F & C6-F: Highly activated electrophiles for Nucleophilic Aromatic Substitution (

), which can be differentiated by steric control.
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Target Audience
Medicinal Chemists: For designing SAR (Structure-Activity Relationship) libraries around the

pyridine core.

Process Chemists: For scaling up regioselective synthesis of polysubstituted

heteroaromatics.

Chemical Logic & Mechanism
The utility of DFMMP rests on the interplay between the Directing Effect of the MOM group and

the Electronic Activation of the Fluorines.

The "DoM" Advantage (C4 Functionalization)
Standard pyridine lithiation is prone to nucleophilic attack at the ring (C2/C6). However, the

MOM group at C3 coordinates alkyllithiums (e.g.,

-BuLi or LDA), directing deprotonation specifically to C4.

Why not C2? C2 is blocked by Fluorine.

Why not Li-Halogen Exchange? Unlike Bromine or Iodine, the C-F bond is strong and

resistant to Lithium-Halogen exchange under standard DoM conditions (

), favoring deprotonation at C4.

Regioselective (C2 vs. C6)
Once the C4 position is functionalized (or if left empty), the C2 and C6 fluorines are susceptible

to displacement by amines or alkoxides.

Selectivity Rule: The C6-Fluorine is typically displaced first due to steric hindrance at C2

(caused by the bulky C3-OMOM group).

Sequential Functionalization: This allows for the sequential introduction of two different

nucleophiles, creating a non-symmetrical 2,6-diamino-pyridine core.

Visualization: Reaction Decision Tree
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The following diagram illustrates the divergent synthetic pathways accessible from DFMMP.
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Figure 1: Divergent synthetic pathways. Pathway A (Red) installs C4 substituents via DoM.

Pathway B (Green) utilizes steric control for selective fluorine displacement.

Experimental Protocols
Protocol A: Synthesis of DFMMP (MOM Protection)
Objective: Protect commercially available 2,6-difluoro-3-hydroxypyridine to prevent proton

quenching during lithiation.

Materials:

2,6-Difluoro-3-hydroxypyridine (1.0 eq)

Chloromethyl methyl ether (MOMCl) (1.2 eq) [Warning: Carcinogen]
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Diisopropylethylamine (DIPEA) (1.5 eq) or NaH (1.1 eq)

Dichloromethane (DCM) or THF (anhydrous)

Procedure:

Setup: In a flame-dried flask under

, dissolve 2,6-difluoro-3-hydroxypyridine in anhydrous DCM (

).

Base Addition: Cool to

. Add DIPEA dropwise. (Alternatively, if using NaH, suspend NaH in THF, cool to

, and add the pyridine slowly).

Protection: Add MOMCl dropwise over 15 minutes. Maintain temperature

.

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Target

usually higher than starting material).

Workup: Quench with saturated

. Extract with DCM (

). Wash organics with brine, dry over

, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C4-Regioselective Lithiation &
Functionalization
Objective: Install a functional group (e.g., Formyl, Iodo, Boronate) at the C4 position.
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Materials:

DFMMP (1.0 eq)

-Butyllithium (

in hexanes) or LiTMP (1.1 eq)

Electrophile (e.g., DMF, Iodine, Triisopropyl borate) (1.2 eq)

THF (anhydrous)

Procedure:

Cooling: Dissolve DFMMP in anhydrous THF (

) and cool to

(Dry ice/Acetone bath). Critical: Temperature control is vital to prevent Li-F exchange.

Lithiation: Add

-BuLi dropwise down the side of the flask over 20 minutes. The solution often turns
yellow/orange.

Incubation: Stir at

for 1 hour to ensure complete formation of the 4-lithio species.

Quench: Add the Electrophile (dissolved in THF if solid) rapidly.

For Aldehyde: Add DMF.

For Iodide: Add

solution.

For Boronic Acid: Add

, then acidic workup.
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Warm Up: Allow the reaction to warm to RT slowly over 2 hours.

Workup: Quench with

(aq). Extract with EtOAc.

Protocol C: Regioselective (C6-Amination)
Objective:[1][2][3][4][5] Selectively displace the C6-Fluorine with an amine.

Procedure:

Dissolve DFMMP (or the C4-substituted product) in DMSO or NMP (

).

Add the amine (1.1 eq) and a base (e.g.,

or DIPEA, 2.0 eq).

Heat to

.

Monitoring: Monitor by LCMS. The C6-substituted product usually forms first. Higher

temperatures (

) or excess amine will drive C2 substitution.

Data Summary: Regioselectivity Trends
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Substituent at C3 Reagent
Primary Reaction
Site

Mechanism

OH (Unprotected) Electrophiles N/A (O-alkylation)
Nucleophilic attack by

Oxygen

OMOM (Protected) -BuLi / C4
Directed Ortho

Metalation (DoM)

OMOM Amine / C6 (Sterically favored

over C2)

OMOM Amine / C2 & C6 (Bis-substitution)

Case Study: PKC Inhibitor Synthesis
In the development of Protein Kinase C theta (PKC

) inhibitors, the 2,6-difluoro-3-substituted pyridine scaffold is essential.[5][6][7] Researchers
utilized the differential reactivity of the fluorines to construct a macrocyclic kinase inhibitor.[7]

Step 1: DoM on the MOM-protected pyridine to install a C4-handle.

Step 2: Selective

at C6 with a diamine linker.

Step 3: Cyclization via the C2 fluorine to close the macrocycle.

Reference: Katoh, T., et al. Bioorg.[5] Med. Chem. Lett.2017.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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